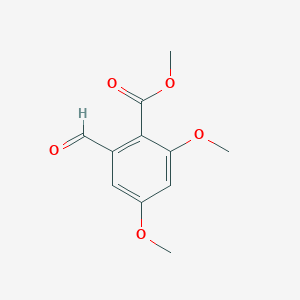

Methyl 2-formyl-4,6-dimethoxybenzoate

Description

Significance of Formyl and Ester Functional Groups in Synthetic Chemistry

The formyl group (-CHO) and the methyl ester group (-COOCH₃) are cornerstones of organic synthesis, each imparting distinct reactivity and synthetic utility to a molecule.

The formyl group , being an aldehyde, is a highly versatile functional group. wikipedia.org The partial positive charge on the carbonyl carbon makes it an excellent electrophile, susceptible to attack by a wide array of nucleophiles. wikipedia.org This reactivity allows for the construction of new carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing a gateway to a variety of other functional groups. wikipedia.org Formylation, the introduction of a formyl group onto an aromatic ring, is a fundamental transformation in organic chemistry, with several named reactions developed for this purpose, including the Vilsmeier-Haack, Gattermann-Koch, and Reimer-Tiemann reactions. wikipedia.orgchemistrysteps.comwikipedia.org

The ester functional group is another pivotal component in the synthetic chemist's toolbox. Esters are commonly found in natural products and are key intermediates in the synthesis of pharmaceuticals and polymers. wikipedia.orgorganic-chemistry.orgmdma.chresearchgate.net They can undergo hydrolysis to yield carboxylic acids and alcohols, and transesterification to form different esters. wikipedia.orgecu.edu The carbonyl group of the ester can also be targeted by nucleophiles, although it is generally less reactive than the aldehyde's carbonyl. organic-chemistry.org This differential reactivity is a powerful tool in selective synthesis.

Contextual Overview of Dimethoxybenzoate Frameworks in Chemical Research

Dimethoxybenzoate frameworks are prevalent in a wide range of biologically active compounds and natural products. The presence of two methoxy (B1213986) groups on a benzoate (B1203000) scaffold can significantly influence the molecule's electronic properties and its three-dimensional structure. For instance, 1,4-dimethoxybenzene (B90301) is used in perfumes and as an intermediate in the synthesis of pharmaceuticals. researchgate.net The methoxy groups are electron-donating, which can activate the aromatic ring towards electrophilic substitution reactions. youtube.com

The specific positioning of the methoxy groups is crucial. For example, methyl 2,6-dimethoxybenzoate is a useful intermediate for the synthesis of biologically active heterocyclic compounds. sigmaaldrich.com Similarly, methyl 2,4-dimethoxybenzoate has been used in the synthesis of 1,5-diaryl-1,3,5-pentanetriones. prepchem.com The isomeric relationship between different dimethoxybenzoates, such as the 2,4-, 2,6-, and 3,5-isomers, highlights the importance of regioselectivity in their synthesis and subsequent reactions.

Rationale for Dedicated Academic Investigation of Methyl 2-formyl-4,6-dimethoxybenzoate as a Synthon

The unique arrangement of functional groups in this compound makes it a highly valuable and intriguing synthon for dedicated academic investigation. The presence of both a reactive aldehyde and a less reactive ester on the same aromatic ring, which is further modulated by two electron-donating methoxy groups, presents a platform for exploring selective chemical transformations.

The rationale for its investigation can be broken down into several key points:

Orthogonal Reactivity: The differing electrophilicity of the formyl and ester carbonyl carbons allows for selective reactions. A nucleophile can be directed to react preferentially with the aldehyde while leaving the ester intact, or vice versa, by careful choice of reagents and reaction conditions.

Steric and Electronic Guidance: The methoxy groups at positions 4 and 6, and the formyl group at position 2, exert significant steric and electronic influence on the aromatic ring and the functional groups. This can direct the regioselectivity of further substitution reactions on the ring and influence the stereochemical outcome of reactions at the functional groups.

Access to Polysubstituted Aromatic Scaffolds: This compound serves as a pre-functionalized building block for the efficient construction of complex, highly substituted aromatic molecules. Such scaffolds are often found in pharmacologically active compounds and materials with interesting photophysical properties.

Potential as a Precursor to Heterocycles: The combination of the formyl and ester groups in proximity allows for intramolecular cyclization reactions to form various heterocyclic systems, which are of great importance in medicinal chemistry.

While direct and extensive research specifically on this compound is not widely published, its potential can be inferred from studies on related compounds. For example, the formylation of dimethoxybenzene derivatives is a known synthetic strategy. sciencemadness.orgsciencemadness.org The synthesis of related isomers like methyl 2-formyl-3,5-dimethoxybenzoate has been documented, providing a basis for developing synthetic routes to the 4,6-dimethoxy isomer. echemi.com A plausible synthetic approach would involve the formylation of methyl 2,4-dimethoxybenzoate, a commercially available starting material. prepchem.com Reactions such as the Duff reaction, Vilsmeier-Haack reaction, or Reimer-Tiemann reaction could potentially be employed to introduce the formyl group at the desired position. wikipedia.orgchemistrysteps.comwikipedia.org

The following table summarizes the key properties of the functional groups and the core framework of this compound:

| Component | Key Properties and Reactivity |

| Formyl Group | Electrophilic carbonyl, undergoes nucleophilic addition, oxidation, reduction. |

| Methyl Ester Group | Less reactive electrophilic carbonyl, undergoes hydrolysis, transesterification. |

| Dimethoxybenzoate Framework | Electron-rich aromatic ring, directs regioselectivity of further substitutions. |

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 2-formyl-4,6-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3 |

InChI Key |

PTIGLYXTHFLNMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Formyl 4,6 Dimethoxybenzoate

Strategic Approaches to Carbonyl Group Introduction

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of Methyl 2-formyl-4,6-dimethoxybenzoate, this is typically achieved through electrophilic aromatic substitution on a dimethoxybenzoate scaffold.

Formylation Reactions of Substituted Methyl Benzoates

The electron-rich nature of the dimethoxybenzoate ring system makes it amenable to various electrophilic formylation reactions. The directing effects of the methoxy (B1213986) and methyl ester groups play a crucial role in determining the regioselectivity of these reactions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. wikipedia.orgajrconline.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The reactive electrophile, a chloroiminium ion, then attacks the aromatic ring. wikipedia.org

While direct Vilsmeier-Haack formylation of methyl 4,6-dimethoxybenzoate is not extensively documented in readily available literature, the reaction is known to be effective for highly activated aromatic systems like phenols and anilines. wikipedia.org The electron-donating methoxy groups on the benzoate (B1203000) ring enhance its reactivity towards the Vilsmeier reagent. The reaction conditions, such as temperature and the ratio of reactants, are critical for achieving good yields and selectivity. A comparative study on the Vilsmeier-Haack reaction of phenols under different conditions has shown that solvent-free methods can lead to improved yields and shorter reaction times. ajrconline.org

Table 1: General Conditions for Vilsmeier-Haack Reaction on Phenolic Compounds This table is illustrative and based on general knowledge of the Vilsmeier-Haack reaction on related substrates, as specific data for the target molecule is not widely published.

| Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Phenol (B47542) | DMF/POCl₃ | Dichloromethane (B109758) | 0 to rt | 2-4 h | Moderate |

| 3,5-Dimethoxyphenol | DMF/POCl₃ | Dichloromethane | 0 to rt | 1-3 h | Good |

| Anisole | DMF/POCl₃ | Dichloromethane | rt to reflux | 4-8 h | Low to Moderate |

Data is generalized from various sources on Vilsmeier-Haack reactions.

Several other classical formylation reactions can be considered for the synthesis of this compound, each with its own set of advantages and limitations.

Gattermann-Koch Reaction: This method typically uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride. wikipedia.orgthermofisher.com It is generally effective for alkylbenzenes but has limitations with phenol and phenol ether substrates. wikipedia.orgthermofisher.com The high pressure of carbon monoxide required can be a practical challenge in a standard laboratory setting. nih.gov

Gattermann Reaction: A modification of the Gattermann-Koch reaction, this method uses a source of hydrogen cyanide (HCN), often generated in situ from zinc cyanide and hydrochloric acid, in the presence of a Lewis acid. wikipedia.orgthermofisher.com This approach is applicable to phenols and their ethers. thermofisher.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgecu.eduuni.edu It is primarily used for the ortho-formylation of phenols. wikipedia.orguni.edursc.org A study on the Duff reaction of umbelliferone, a hydroxycoumarin, demonstrated that the reaction conditions can be optimized to achieve rapid ortho-formylation. nih.gov For the synthesis of the target molecule, a plausible route would involve the Duff reaction on 3,5-dimethoxyphenol, followed by esterification of the resulting aldehyde.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org Similar to the Duff reaction, this method would require the formylation of a phenolic precursor followed by subsequent methylation and esterification steps to arrive at the final product. The reaction is known to be effective for various hydroxy-aromatic compounds. wikipedia.org

Table 2: Comparison of Alternative Formylation Reactions This table provides a general comparison of the applicability of these reactions to the synthesis of the target compound.

| Reaction | Formylating Agent | Substrate Type | Key Features |

| Gattermann-Koch | CO/HCl/AlCl₃/CuCl | Alkylbenzenes | High pressure, not suitable for phenols. wikipedia.orgthermofisher.comnih.gov |

| Gattermann | HCN/HCl/Lewis Acid | Phenols, Phenol ethers | Uses toxic HCN. wikipedia.orgthermofisher.com |

| Duff | Hexamethylenetetramine | Phenols | Ortho-selective, often requires high temperatures. wikipedia.orgrsc.org |

| Reimer-Tiemann | Chloroform/Base | Phenols | Ortho-selective, proceeds via dichlorocarbene. wikipedia.org |

Oxidative Transformations of Precursors

An alternative synthetic strategy involves the oxidative modification of a precursor that already contains the required carbon skeleton.

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to yield carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, a potential precursor is a suitably substituted isocoumarin, such as 6,8-dimethoxy-3-methylisocoumarin. The ozonolysis of the double bond within the lactone ring, followed by a reductive work-up, would cleave the ring and generate the desired formyl and methyl ester functionalities on the benzene (B151609) ring. The synthesis of related 6,8-dimethoxyisocoumarins has been reported. researchgate.net While specific examples of this transformation to yield the target molecule are not prevalent, the ozonolysis of dihydroaromatic compounds to yield functionalized esters has been demonstrated. researchgate.net

Table 3: General Ozonolysis Reaction Parameters This table outlines typical conditions for ozonolysis reactions.

| Substrate | Reagents | Solvent | Temperature (°C) | Work-up | Product |

| Alkene | 1. O₃; 2. Me₂S or Zn/H₂O | CH₂Cl₂/MeOH | -78 | Reductive | Aldehydes/Ketones |

| Alkene | 1. O₃; 2. H₂O₂ | CH₂Cl₂/MeOH | -78 | Oxidative | Carboxylic Acids/Ketones |

| Cyclic Alkene | 1. O₃; 2. Me₂S | CH₂Cl₂/MeOH | -78 | Reductive | Dicarbonyl compound |

Data is generalized from various sources on ozonolysis. masterorganicchemistry.comorgsyn.orgyoutube.com

A straightforward approach to the formyl group is the oxidation of a primary alcohol. In this synthetic route, the precursor would be methyl 2-(hydroxymethyl)-4,6-dimethoxybenzoate. This benzylic alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The synthesis of the precursor alcohol could potentially be achieved through the reduction of a related diester or through a multi-step sequence starting from a simpler aromatic compound. The degradation of natural products like usnic acid can also provide precursors with the phloroglucinol (B13840) core, which could then be functionalized. nih.govnih.gov For instance, a patent describes the synthesis of a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, from a degradation product of barbaric acid. google.com

Table 4: Common Oxidizing Agents for Primary Alcohols to Aldehydes

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature. | Mild, selective for allylic and benzylic alcohols. | Requires a large excess of reagent, can be slow. |

| Pyridinium Chlorochromate (PCC) | In an inert solvent like dichloromethane (CH₂Cl₂). | Reliable, good yields. | Chromium-based reagent, toxic. |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C) in an inert solvent. | High yields, mild conditions. | Requires careful temperature control, produces dimethyl sulfide (B99878) byproduct. |

Ring-Opening and Functionalization of Cyclic Systems (e.g., Phthalides)

One sophisticated approach to constructing densely functionalized benzene rings is through the strategic ring-opening of cyclic precursors like phthalides (isobenzofuranones). For the synthesis of this compound, the corresponding phthalide (B148349) precursor is 5,7-dimethoxyphthalide. molaid.commolaid.com This method leverages the inherent structure of the phthalide to install specific functional groups in a controlled manner.

The conceptual pathway begins with the 5,7-dimethoxyphthalide molecule. The synthesis involves a reductive opening of the lactone ring. This process can be designed to generate a hydroxymethyl group at one position and a formyl group (or a precursor that can be easily oxidized to a formyl group) at the adjacent position on the aromatic ring. Subsequent esterification of the resulting carboxylic acid function to the methyl ester would complete the synthesis. While this route is synthetically elegant, its practical application depends on the availability of the starting phthalide and the efficiency of the multi-step sequence.

Esterification and Aromatic Substituent Manipulation

The manipulation of functional groups on the aromatic ring, particularly the formation of the methyl ester and the placement of methoxy groups, is fundamental to the synthesis of the target compound.

The direct esterification of the parent carboxylic acid, 2-formyl-4,6-dimethoxybenzoic acid, represents a primary method for synthesizing the target molecule. thieme-connect.de This transformation is typically achieved through Fischer-Speier esterification. The process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). The reaction is driven to completion by the removal of water or the use of a large excess of the alcohol.

Alternatively, the ester group can be introduced at an earlier stage of the synthesis. For instance, a common and highly effective strategy involves starting with a precursor that already contains the methyl ester, such as methyl 3,5-dimethoxybenzoate (B1226732), and then introducing the formyl group in a subsequent step. This approach avoids subjecting the potentially sensitive aldehyde group to the harsh conditions of some esterification reactions.

In the most efficient synthetic routes to this compound, the methoxy groups are typically present on the starting material rather than being added during the synthesis. The use of precursors like 3,5-dimethoxybenzoic acid or its corresponding methyl ester is common. These starting materials are commercially available or readily synthesized. This strategy is advantageous as it simplifies the synthetic sequence and avoids potential issues with the regioselectivity of methoxylation on a more complex, substituted ring. Dimethoxybenzene derivatives are versatile building blocks in many areas of chemical synthesis. wikipedia.org

Development of Regioselective Synthetic Pathways

The critical challenge in synthesizing this compound is the precise placement of the formyl group at the C-2 position, ortho to the ester and flanked by the two methoxy groups. The development of highly regioselective formylation reactions has been paramount to achieving this goal efficiently.

The key to achieving high regioselectivity lies in starting with a precursor where the existing substituents electronically direct the formylation to the desired position. The ideal precursor is methyl 3,5-dimethoxybenzoate. In this molecule, the electronic effects of the substituents work in concert to activate the C-2 position for electrophilic substitution.

Methoxy Groups: The two methoxy groups at C-3 and C-5 are powerful activating, ortho, para-directing groups. They strongly activate the C-2, C-4, and C-6 positions through resonance donation of electron density.

Methyl Ester Group: The methyl ester at C-1 is a deactivating, meta-directing group. It withdraws electron density from the ring but directs incoming electrophiles to the C-3 and C-5 positions.

The formylation occurs at the C-2 position (which is equivalent to C-6) because it is the most nucleophilic site, being ortho to one methoxy group and para to the other. This overwhelming activation overcomes the deactivating effect of the ester, leading to highly specific formylation at the target position.

Several formylation methods are effective for this transformation:

The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netorgsyn.org It is a powerful method for formylating electron-rich aromatic rings. orgsyn.orgresearchgate.net

The Duff Reaction (or modifications): This method uses hexamethylenetetramine in an acidic medium to install a formyl group.

Magnesium Chloride-Mediated Formylation: A milder and highly regioselective method for ortho-formylation involves the use of magnesium chloride, an amine base (like triethylamine), and paraformaldehyde. This method is particularly effective for activated systems and proceeds under relatively gentle conditions, which is advantageous when sensitive functional groups are present.

The choice of method depends on the specific substrate and desired reaction conditions, but all leverage the inherent electronic properties of the dimethoxybenzoate system to ensure formylation at the correct position.

Table 1: Comparison of Regioselective Formylation Methods

| Method | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0°C to reflux | High for electron-rich arenes |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA, Glycerol) | Heat (100-160°C) | Good for phenols, often requires strong acid |

The selective functionalization of the benzoic acid ester ring is dictated by the directing effects of the substituents. In the synthesis of this compound from methyl 3,5-dimethoxybenzoate, the selectivity is a textbook example of synergistic directing effects.

ortho-Position (C-2, C-6): As discussed, these positions are the most activated sites for electrophilic attack due to the combined ortho and para directing influence of the two methoxy groups. This makes reactions like formylation, halogenation, or nitration highly specific to this position.

meta-Position (C-3, C-5): These positions are occupied by the powerful methoxy directing groups and are therefore not targets for electrophilic substitution.

para-Position (C-4): This position is activated by both methoxy groups (ortho to each). While it is an electron-rich site, formylation at this position is sterically hindered by the two adjacent methoxy groups and electronically less favored than the C-2 position in this specific system.

Therefore, the inherent electronic nature of the methyl 3,5-dimethoxybenzoate scaffold provides a robust and reliable platform for the regioselective synthesis of the target compound, with the ortho-formylation being the predominant and synthetically useful transformation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-dimethoxyphthalide |

| 2-formyl-4,6-dimethoxybenzoic acid |

| Methanol |

| Sulfuric acid |

| Hydrogen chloride |

| Methyl 3,5-dimethoxybenzoate |

| 3,5-dimethoxybenzoic acid |

| Phosphorus oxychloride |

| N,N-dimethylformamide (DMF) |

| Hexamethylenetetramine |

| Magnesium chloride |

| Triethylamine |

Modern Catalytic Approaches in Synthesis

Recent advancements in catalysis have provided powerful tools for the construction of complex aromatic compounds like this compound. These methods offer significant advantages over classical synthetic routes, often providing higher yields, milder reaction conditions, and greater functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a particularly effective method for synthesizing precursors to this compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction's utility lies in its ability to introduce an ethynyl (B1212043) group, which can subsequently be hydrated to the desired formyl group.

A plausible synthetic route would commence with a di-halogenated dimethoxybenzoate precursor, such as methyl 2-iodo-4,6-dimethoxybenzoate. The higher reactivity of the iodide compared to a bromide or chloride at the same position allows for selective coupling. wikipedia.org The Sonogashira reaction is typically conducted under mild, basic conditions, often at room temperature, which is advantageous for preserving the ester and methoxy functionalities of the substrate. wikipedia.org The reaction involves a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira variants have also emerged to prevent the undesired homocoupling of alkynes (Glaser coupling). libretexts.org

The resulting methyl 2-ethynyl-4,6-dimethoxybenzoate can then be hydrated to the target aldehyde. This transformation can be achieved through various methods, such as acid-catalyzed hydration (e.g., using aqueous sulfuric acid with a mercury catalyst) or, more preferably, through greener, metal-free hydroamination/hydrolysis sequences.

| Reactant 1 | Reactant 2 | Catalyst System | Key Reaction Type | Intermediate Product |

|---|---|---|---|---|

| Methyl 2-iodo-4,6-dimethoxybenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | Methyl 2-((trimethylsilyl)ethynyl)-4,6-dimethoxybenzoate |

| Methyl 2-((trimethylsilyl)ethynyl)-4,6-dimethoxybenzoate | K₂CO₃, MeOH | - | Desilylation | Methyl 2-ethynyl-4,6-dimethoxybenzoate |

| Methyl 2-ethynyl-4,6-dimethoxybenzoate | H₂O, H₂SO₄, HgSO₄ | - | Hydration (Oxymercuration-demercuration) | This compound |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has surfaced as a powerful, metal-free alternative for various transformations, including the introduction of aldehyde functionalities. A conceptually novel strategy for the formylation of aryl boronic acids has been developed, which could be adapted for the synthesis of this compound. researchgate.net

This method engineers new reactivity into the Petasis reaction, which typically involves the reaction of an aryl boronic acid, an amine, and a glyoxylic acid to form an α-amino acid. researchgate.net By using specific organocatalysts, such as N-alkylaniline derivatives (e.g., tetrahydroquinoline or indoline), the reaction can be diverted to produce an aldehyde instead. researchgate.net The process is operationally simple, often proceeding under ambient conditions, and is environmentally benign, with carbon dioxide and boric acid as the primary byproducts. researchgate.net

To apply this to the synthesis of the target molecule, a precursor, methyl 2-boronyl-4,6-dimethoxybenzoate, would be required. This boronic acid derivative could potentially be synthesized from the corresponding aryl halide via a palladium-catalyzed borylation reaction. The subsequent organocatalytic formylation would then proceed by mixing the boronic acid with glyoxylic acid and a catalytic amount of an amine catalyst. researchgate.net This approach avoids the use of transition metals in the formylation step, which can be advantageous in terms of cost and product purity.

| Starting Material | Reagents | Catalyst | Key Transformation | Product |

|---|---|---|---|---|

| Methyl 2-iodo-4,6-dimethoxybenzoate | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Miyaura Borylation | Methyl 4,6-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Methyl 4,6-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Glyoxylic acid | Tetrahydroquinoline | Organocatalytic Formylation | This compound |

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility.

For the synthesis of this compound, several factors are critical. In the case of the Sonogashira coupling approach, the use of palladium catalysts, while effective, can present issues with cost and removal from the final product, which is particularly important in pharmaceutical applications. The use of heterogeneous catalysts or specialized purification techniques may be necessary to reduce palladium contamination to acceptable levels.

The purification of the final aldehyde product is a significant consideration. Aromatic aldehydes can be prone to oxidation to the corresponding carboxylic acids, especially when exposed to air over long periods. Therefore, purification methods must be efficient and should ideally be performed under an inert atmosphere. Traditional methods like column chromatography can be cumbersome and costly on a large scale. nih.gov An alternative is the use of a bisulfite extraction protocol, which relies on the reversible formation of a charged bisulfite adduct with the aldehyde. nih.govacs.org This allows for the separation of the aldehyde from non-reactive organic impurities by liquid-liquid extraction. nih.govacs.org The aldehyde can then be regenerated from the aqueous layer by treatment with an acid or base. Distillation under reduced pressure is another viable option for purifying aldehydes, especially for removing non-volatile impurities. google.com

Reaction conditions must also be carefully controlled on a larger scale. Exothermic reactions, for instance, require efficient heat management to prevent runaway reactions. The use of flow chemistry reactors can offer significant advantages in this regard, providing better control over reaction parameters and improving safety.

Finally, the choice of solvents and reagents should be guided by principles of green chemistry. Whenever possible, less toxic and more environmentally benign alternatives should be employed. The organocatalytic approach, for example, is inherently greener than many transition metal-catalyzed processes due to the absence of heavy metals.

Comprehensive Analysis of Chemical Reactivity and Derivatization of Methyl 2 Formyl 4,6 Dimethoxybenzoate

Reactivity of the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, making it a versatile handle for the synthesis of more complex molecules. Its reactivity is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing methyl ester on the benzene (B151609) ring.

Nucleophilic Addition Reactions to the Formyl Group

The polarized carbon-oxygen double bond of the formyl group is highly susceptible to attack by nucleophiles. This fundamental reaction class allows for the conversion of the aldehyde into a wide range of other functional groups.

Hydride Reductions to Corresponding Alcohols

The reduction of the aldehyde functionality in methyl 2-formyl-4,6-dimethoxybenzoate to a primary alcohol, yielding methyl 2-(hydroxymethyl)-4,6-dimethoxybenzoate, can be achieved using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). While both are effective, sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. Lithium aluminium hydride is a more powerful reducing agent and would also reduce the ester group if not used under carefully controlled conditions, usually at low temperatures in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Common Hydride Reagents for Aldehyde Reduction

| Reagent | Formula | Typical Solvents | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones |

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the formyl group is a powerful method for forming carbon-carbon bonds and generating secondary alcohols. google.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to afford the secondary alcohol. google.com For instance, the reaction of this compound with methylmagnesium bromide would yield methyl 2-(1-hydroxyethyl)-4,6-dimethoxybenzoate. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Table 2: Examples of Organometallic Additions to Aldehydes

| Organometallic Reagent | General Formula | Product Type |

|---|---|---|

| Grignard Reagent | RMgX | Secondary Alcohol |

Condensation Reactions

Condensation reactions of the aldehyde group provide access to a diverse array of derivatives, including compounds with carbon-nitrogen and carbon-carbon double bonds.

Imine and Oxime Formation for Further Transformation

Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. masterorganicchemistry.combham.ac.uk These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines and oximes from this compound would introduce a C=N double bond, which can serve as a precursor for further synthetic transformations, such as reduction to amines or rearrangement reactions. For example, the reaction with hydroxylamine (NH₂OH) would yield methyl 2-((hydroxyimino)methyl)-4,6-dimethoxybenzoate. nih.gov

Knoevenagel and Wittig Reactions

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net For this compound, this reaction can be used to synthesize various substituted alkenes. For example, condensation with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) or urea (B33335) would lead to the formation of a new carbon-carbon double bond. masterorganicchemistry.com

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). bham.ac.ukresearchgate.net This reaction is highly versatile and allows for the formation of a double bond at a specific position with good stereochemical control in many cases. researchgate.net The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert the formyl group into a vinyl group, yielding methyl 4,6-dimethoxy-2-vinylbenzoate. The nature of the substituents on the phosphorus ylide can be varied to introduce a wide range of different alkene functionalities. bham.ac.ukresearchgate.net

Table 3: Key Condensation Reactions of the Aldehyde Moiety

| Reaction Name | Reactant | Product Functional Group |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene |

Oxidation of the Aldehyde to Carboxylic Acid

The formyl group (-CHO) at the C2 position of this compound is susceptible to oxidation to yield the corresponding carboxylic acid, resulting in the formation of 2-methoxycarbonyl-3,5-dimethoxybenzoic acid. This transformation is a common step in organic synthesis to introduce an additional acidic functionality or to modify the electronic properties of the molecule.

A variety of oxidizing agents can be employed for this purpose. Standard reagents for aldehyde oxidation, such as potassium permanganate (B83412) (KMnO₄) in alkaline conditions or Jones reagent (CrO₃ in sulfuric acid and acetone), are effective. However, milder and more selective methods are often preferred to avoid potential side reactions, such as the hydrolysis of the methyl ester or oxidative cleavage of the methoxy groups. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate organic solvent can provide the desired carboxylic acid with higher selectivity. Another effective method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene.

Table 1: Representative Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent / Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | aq. NaOH, heat | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid, sodium salt | Strong oxidant; risk of ester saponification. |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid | Milder conditions, less risk of side reactions. |

| Sodium Chlorite (NaClO₂) | t-BuOH / H₂O, NaH₂PO₄, 2-methyl-2-butene | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid | Highly selective for aldehydes, works under mild, near-neutral pH. |

Transformations Involving the Methyl Ester Group

The methyl ester functionality (-COOCH₃) is a versatile handle for further derivatization, allowing for the introduction of different alkyl groups, amides, or hydrazides through reactions like saponification, transesterification, amidation, and hydrazinolysis.

Saponification and Transesterification

Saponification, the hydrolysis of the methyl ester under basic conditions, converts this compound into its corresponding carboxylate salt. Subsequent acidification yields the carboxylic acid, 2-formyl-4,6-dimethoxybenzoic acid. This reaction is typically carried out using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The rate of saponification is influenced by the other substituents on the ring; the electron-withdrawing formyl group tends to accelerate the reaction, while the electron-donating methoxy groups may slightly retard it. Studies on substituted methyl benzoates have shown that high temperatures (200-300 °C) in aqueous solutions can drive the hydrolysis to completion, even for sterically hindered esters. psu.edursc.org

Transesterification involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol, typically catalyzed by an acid or a base. For example, reacting the compound with ethanol in the presence of an acid catalyst like sulfuric acid would yield Ethyl 2-formyl-4,6-dimethoxybenzoate.

Table 2: Conditions for Methyl Ester Transformations

| Reaction | Reagents | Solvent | Product |

| Saponification | Sodium Hydroxide (NaOH) | Water / Methanol, Reflux | Sodium 2-formyl-4,6-dimethoxybenzoate |

| Transesterification | Ethanol, cat. H₂SO₄ | Ethanol, Reflux | Ethyl 2-formyl-4,6-dimethoxybenzoate |

Amidation and Hydrazide Formation

The methyl ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or catalytic activation to proceed at a reasonable rate. The product would be 2-formyl-4,6-dimethoxybenzamide or its N-substituted derivatives.

Similarly, reaction with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) results in the formation of 2-formyl-4,6-dimethoxybenzohydrazide. This transformation is typically achieved by refluxing the methyl ester with hydrazine hydrate in a solvent like methanol or ethanol. Research on the closely related isomer, Methyl 2-formyl-3,5-dimethoxybenzoate, has demonstrated its use in preparing hydrazide derivatives, indicating this reaction proceeds effectively on this type of substrate. sigmaaldrich.com These hydrazides are valuable intermediates for synthesizing more complex heterocyclic compounds like hydrazones. nih.gov

Table 3: Synthesis of Amide and Hydrazide Derivatives

| Reaction | Reagent | Solvent | Product |

| Amidation | Ammonia | Methanol, sealed tube, heat | 2-Formyl-4,6-dimethoxybenzamide |

| Hydrazide Formation | Hydrazine Hydrate (H₂NNH₂·H₂O) | Methanol, Reflux | 2-Formyl-4,6-dimethoxybenzohydrazide |

Reactions on the Aromatic Ring System

The reactivity of the benzene ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents. The two methoxy groups are strongly activating and ortho, para-directing, while the formyl and methyl ester groups are deactivating and meta-directing.

Electrophilic Aromatic Substitution Beyond Formylation

The sole unsubstituted position on the aromatic ring is C5. The directing effects of all four substituents converge on this position. The methoxy groups at C4 and C6 strongly activate the C5 position (ortho to the C4-methoxy and para to the C6-methoxy). The deactivating formyl (at C2) and ester (at C1) groups direct incoming electrophiles to their meta position, which is also C5. Therefore, electrophilic aromatic substitution is expected to occur selectively at the C5 position.

Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) would introduce a nitro or halo group at C5. The strongly activated nature of the ring due to the two methoxy groups suggests that these reactions could proceed under relatively mild conditions. However, the presence of two deactivating groups provides some moderation to the ring's reactivity.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-formyl-4,6-dimethoxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-formyl-4,6-dimethoxybenzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-2-formyl-4,6-dimethoxybenzoate |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is generally not feasible on the parent this compound molecule. This reaction requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov

For an SₙAr reaction to occur on this system, the molecule would first need to be modified via electrophilic substitution, as described in the previous section. For instance, if this compound were first halogenated at C5 to produce Methyl 5-bromo-2-formyl-4,6-dimethoxybenzoate, and then nitrated, a nitro group could potentially be introduced. If a nitro group were positioned at C3 (a hypothetical, difficult synthesis), it would be ortho to the bromo- leaving group at C5, activating it for substitution by a nucleophile like an alkoxide or an amine. The feasibility and regioselectivity of such a nitration step would, however, be complex. The existence of related fluoro-substituted aromatic compounds suggests that derivatives suitable for SₙAr can be prepared. aaronchem.com

Side-Chain Functionalization

The primary site for side-chain functionalization on this compound is the C-2 formyl group. The aldehyde functionality is highly susceptible to a wide array of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The reactivity of the formyl group is classic and includes, but is not limited to, oxidation to a carboxylic acid, reduction to a primary alcohol, and participation in various C-C bond-forming reactions. For instance, reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations can be employed to introduce alkenyl and β-hydroxycarbonyl moieties, respectively.

While the user prompt mentioned bromomethylation, it is important to clarify that this reaction typically targets a methyl group directly attached to the aromatic ring. In the case of this compound, the C-2 position bears a formyl group, not a methyl group. Therefore, direct bromomethylation at C-2 is not a feasible pathway. Functionalization occurs via reactions of the aldehyde, which can then be followed by subsequent transformations. For example, reduction of the formyl group to a hydroxymethyl group would create a benzylic alcohol, which could then be converted to a bromomethyl derivative.

Detailed research findings on the specific side-chain functionalization of this exact molecule are not extensively documented in readily available literature, but the reactivity can be inferred from the well-established chemistry of aromatic aldehydes.

Cyclization and Heterocycle Formation

The ortho-positioning of the formyl and methyl ester groups makes this compound an exceptional substrate for cyclization reactions, leading to the formation of various fused heterocyclic systems.

The adjacent formyl and ester groups can participate in intramolecular reactions to form a new ring. For example, under reductive amination conditions, reaction with a primary amine can lead to the formation of an intermediate imine. This imine can then be reduced, and subsequent intramolecular amidation between the newly formed secondary amine and the methyl ester would yield a lactam (a cyclic amide). Theoretical studies on related phosphanylidenecarbenes have explored intramolecular C-H insertion to form cyclized products, demonstrating the favorability of such ring-forming processes. nih.gov

This compound is a key starting material for synthesizing isoindolinones, which are core structures in many natural products and pharmaceutically active molecules. nih.govrsc.org The general strategy involves a reaction that functionalizes the formyl group and introduces a nitrogen-containing moiety, which then cyclizes with the methyl ester.

One powerful method is the use of multicomponent reactions (MCRs). nih.gov For example, an Ugi-type MCR involving methyl 2-formylbenzoate (B1231588) (a related, non-dimethoxylated analogue), an amine, an isocyanide, and a carboxylic acid can generate complex intermediates that, upon intramolecular amidation, yield isoindolin-1-one (B1195906) derivatives. nih.gov This approach allows for the rapid assembly of diverse molecular scaffolds from simple starting materials in a one-pot procedure. nih.gov

The synthesis of N-substituted isoindolinones can also be achieved through reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org Although this starts from a carboxylic acid instead of a methyl ester, the principle of using the two ortho functionalities to construct the heterocyclic ring is the same. The reaction of this compound with amines in the presence of a reducing agent would furnish an intermediate amino ester, which is primed for cyclization to the corresponding dimethoxy-substituted isoindolinone.

Table 1: Selected Synthetic Routes to Isoindolinone Scaffolds This table presents generalized reactions for isoindolinone synthesis, for which this compound is a suitable starting material or can be converted to a suitable precursor.

| Reaction Type | Key Reagents | Intermediate Type | Product Class | Reference |

|---|---|---|---|---|

| Reductive Amination / Amidation | Primary Amine, Reducing Agent (e.g., NaBH3CN) | Amino ester | N-Substituted Isoindolinone | organic-chemistry.org |

| Ugi-type Multicomponent Reaction (MCR) | Amine, Isocyanide, Carboxylic Acid | Complex Ugi adduct | Substituted Isoindolin-1-one | nih.gov |

Stereochemical Control in Derivatization

Achieving stereochemical control in the derivatization of this compound is crucial when synthesizing chiral molecules, particularly those with biological activity. The prochiral formyl group is the primary handle for introducing stereocenters.

For instance, the reduction of the formyl group to a primary alcohol does not create a chiral center. However, if the formyl group participates in reactions that form a new stereocenter, such as a Grignard reaction or a Henry (nitroaldol) reaction, the product will be a racemic mixture unless a chiral catalyst or auxiliary is used.

Asymmetric synthesis strategies can be employed to control the stereochemical outcome. These can include:

Use of Chiral Reducing Agents: Employing chiral boranes or catalysts (e.g., CBS catalyst) for the reduction of the formyl group in the presence of other functionalities that might create a prochiral ketone down the synthetic pathway.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical course of a subsequent reaction, followed by its removal.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in C-C bond-forming reactions involving the aldehyde.

While specific examples of stereocontrolled derivatization starting directly from this compound are not prominent in the searched literature, the principles of asymmetric synthesis are directly applicable. The synthesis of complex natural products often relies on such controlled transformations of substituted benzaldehydes.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Formyl 4,6 Dimethoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number of different types of protons in a molecule and their neighboring environments. In a typical ¹H NMR spectrum of a benzoate (B1203000) derivative, the chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the substituents on the aromatic ring. rsc.org For instance, in related benzoate compounds, aromatic protons typically appear in the region of 7.0-8.5 ppm. The formyl proton (-CHO) is highly deshielded and would be expected to resonate at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets, likely at distinct chemical shifts due to their different positions on the aromatic ring, typically in the range of 3.8-4.0 ppm. The methyl ester protons (-COOCH₃) would also present as a singlet, usually found between 3.7 and 3.9 ppm.

Spin-spin coupling between adjacent non-equivalent protons provides further structural information through the analysis of splitting patterns and coupling constants (J), measured in Hertz (Hz). In the case of Methyl 2-formyl-4,6-dimethoxybenzoate, the two aromatic protons would likely exhibit a meta-coupling, appearing as doublets with a small J value (typically 2-3 Hz), confirming their 1,3-relationship on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | Singlet | - |

| Ar-H | 6.5 - 7.5 | Doublet | 2 - 3 |

| Ar-H | 6.5 - 7.5 | Doublet | 2 - 3 |

| OCH₃ (C4) | 3.8 - 4.0 | Singlet | - |

| OCH₃ (C6) | 3.8 - 4.0 | Singlet | - |

| COOCH₃ | 3.7 - 3.9 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.

For this compound, the carbonyl carbon of the formyl group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The ester carbonyl carbon would resonate at a slightly more upfield position, generally between 165-175 ppm. The aromatic carbons attached to the electron-donating methoxy groups would be shielded and appear at higher field, while the carbons ortho and para to the formyl and ester groups would be deshielded. The carbons of the methoxy and methyl ester groups would have characteristic signals in the upfield region of the spectrum, typically between 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CHO | 190 - 200 |

| COOCH₃ | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 90 - 110 |

| Aromatic C-C | 110 - 140 |

| OCH₃ | 55 - 60 |

| COOCH₃ | 50 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the two aromatic protons would definitively confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the formyl proton to the adjacent aromatic carbons, and from the methyl ester protons to the ester carbonyl carbon, would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The calculated exact mass for this compound (C₁₁H₁₂O₅) is 224.0685 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula of the compound. For instance, HRMS data for a derivative, Benzoic acid, 2-formyl-4,6-dimethoxy-, 8,8-dimethoxyoct-2-yl ester, has been reported, demonstrating the utility of this technique in characterizing related structures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to determine the purity of a sample and to identify its components. In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single major peak, indicating a high degree of purity. The mass spectrum corresponding to this peak would exhibit a molecular ion peak (M⁺) and a characteristic fragmentation pattern that could be used to confirm the structure of the compound. While specific GC-MS data for this compound is not widely published, general procedures for the GC-MS analysis of similar organic compounds are well-established. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds, making it an invaluable tool for studying derivatives of this compound. In ESI-MS, the analyte is ionized from a solution, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in the positive ion mode, or deprotonated molecules [M-H]⁻ in the negative ion mode. The resulting mass spectrum provides the molecular weight of the derivative with high accuracy.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where a specific ion (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern offers a wealth of information about the molecule's structure. For derivatives of this compound, characteristic fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation patterns for aromatic aldehydes and esters include the loss of small neutral molecules or radicals. researchgate.netlibretexts.orgmiamioh.edu For instance, the cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, which can lead to the loss of a hydrogen radical (M-1) or the formyl group (M-29). researchgate.netdocbrown.info In the case of esters, fragmentation can involve the loss of the alkoxy group (-OR). libretexts.org For methoxy-substituted compounds, the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group can also be observed. nih.gov

The fragmentation of polar derivatives of this compound in ESI-MS/MS would likely involve a combination of these pathways, providing key insights into the nature and position of the substituents. The study of these fragmentation reactions is crucial for the unambiguous identification and structural elucidation of novel derivatives. rsc.org

Table 1: Predicted ESI-MS Fragmentation of a Hypothetical Hydroxylated Derivative of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | M+H - 1 | H• | Loss of a hydrogen radical |

| [M+H]⁺ | M+H - 18 | H₂O | Loss of a water molecule from a hydroxyl group |

| [M+H]⁺ | M+H - 29 | CHO• | Loss of the formyl radical |

| [M+H]⁺ | M+H - 31 | CH₃O• | Loss of a methoxy radical |

| [M+H]⁺ | M+H - 59 | COOCH₃• | Loss of the methyl ester radical |

This table is predictive and based on general fragmentation principles for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonyl and Methoxy Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule. For this compound, the FTIR spectrum is dominated by characteristic absorptions arising from its carbonyl and methoxy groups.

The carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two carbonyl groups: an aldehyde and an ester. Aromatic aldehydes typically show a strong C=O stretching absorption in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the aldehyde to the aromatic ring lowers the absorption frequency compared to saturated aldehydes. orgchemboulder.comlibretexts.org Aromatic esters exhibit a strong C=O stretching band between 1730 and 1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com

The methoxy groups (-OCH₃) also give rise to characteristic vibrations. The C-O stretching of aryl ethers is typically observed in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic ring and the methyl groups of the ester and methoxy substituents are also present. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. docbrown.info A characteristic, albeit sometimes weak, pair of absorptions for the aldehydic C-H stretch can be found around 2850 and 2750 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | ~1700 docbrown.info | Strong |

| Ester C=O | Stretch | ~1725 spectroscopyonline.com | Strong |

| Aromatic C=C | Stretch | ~1600, ~1470 | Medium-Weak |

| Methoxy C-O | Asymmetric Stretch | ~1250 | Strong |

| Methoxy C-O | Symmetric Stretch | ~1050 | Strong |

| Ester C-O | Stretch | ~1300-1100 orgchemboulder.com | Strong |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aldehydic C-H | Stretch | ~2850, ~2750 nih.gov | Weak-Medium |

| Methyl C-H | Stretch | <3000 | Medium |

This table is based on typical values for similar aromatic aldehydes and esters.

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. acs.org The IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. orgchemboulder.com This makes ATR-IR particularly useful for obtaining high-quality spectra of solid derivatives of this compound. The resulting spectra are generally comparable to those obtained by traditional transmission methods. researchgate.net

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This can provide valuable information as intermolecular interactions, such as hydrogen bonding, which are present in the liquid or solid state, are minimized in the gas phase. researchgate.net This can lead to sharper absorption bands and slight shifts in their positions. For example, the C=O stretching frequency in the gas phase is typically higher than in the condensed phase due to the absence of intermolecular forces that can weaken the bond. researchgate.net Comparing the vapor phase and condensed phase IR spectra can therefore provide insights into the nature and strength of intermolecular interactions in the solid or liquid state.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules pack in a crystal lattice is determined by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. ias.ac.innsf.govrsc.org For this compound, the presence of the formyl group introduces the possibility of C-H···O hydrogen bonds, where the aldehydic hydrogen acts as a hydrogen bond donor and an oxygen atom (from a carbonyl or methoxy group of a neighboring molecule) acts as an acceptor. rsc.org While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions can play a significant role in dictating the crystal packing arrangement. nih.govnih.gov

In the crystal structures of related dimethoxybenzene derivatives, C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings are often observed to stabilize the crystal lattice. nih.gov The analysis of the crystal packing of this compound would reveal how these various intermolecular forces work in concert to build the three-dimensional solid-state architecture. The study of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material. mdpi.com

Hyphenated Techniques for Comprehensive Characterization

The unequivocal structural confirmation and purity assessment of this compound and its derivatives necessitate the use of hyphenated analytical techniques. These powerful methods combine a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, most commonly mass spectrometry (MS). This combination allows for the separation of complex mixtures and the subsequent detailed structural analysis of each component.

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

For a compound with a structure similar to our target, such as the methyl ester of 3,6-dichloro-2-methoxybenzoic acid, analysis on a low-polarity stationary phase like a TraceGOLD TG-5MS column results in excellent peak shape and resolution. gcms.cz The analysis can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting ions characteristic of the molecule. gcms.cz

Anticipated GC-MS Parameters and Fragmentation Profile:

Based on the structure of this compound and general fragmentation patterns of aromatic aldehydes and esters, a hypothetical set of GC-MS parameters and the expected major mass fragments are presented below. libretexts.org The molecular weight of the compound is 224.2 g/mol .

| Parameter | Value |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

Predicted Mass Fragmentation of this compound:

The fragmentation of this compound in an EI-MS source is expected to proceed through several characteristic pathways for aromatic esters and aldehydes. libretexts.orglibretexts.org The molecular ion peak ([M]⁺) would be observed at m/z 224. Subsequent fragmentations would likely involve the loss of the methoxy group from the ester, the methyl group, and the formyl group.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

| 224 | Molecular Ion | [C₁₁H₁₂O₅]⁺ | - |

| 209 | [M - CH₃]⁺ | [C₁₀H₉O₅]⁺ | Loss of a methyl radical from a methoxy group |

| 195 | [M - CHO]⁺ | [C₁₀H₁₁O₄]⁺ | Loss of the formyl radical |

| 193 | [M - OCH₃]⁺ | [C₁₀H₉O₄]⁺ | Loss of the methoxy radical from the ester |

| 165 | [M - OCH₃ - CO]⁺ | [C₉H₉O₃]⁺ | Subsequent loss of carbon monoxide from the m/z 193 fragment |

For less volatile derivatives or for analyses requiring higher sensitivity in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. LC separates the components in the liquid phase, making it suitable for a wider range of compounds. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information through collision-induced dissociation (CID) of a selected precursor ion.

The development of an LC-MS/MS method involves the careful selection of chromatographic conditions and mass spectrometric parameters to achieve optimal separation and detection. For substituted phenolic compounds, reversed-phase chromatography is often employed with a C8 or C18 column. nih.govresearchgate.net

Hypothetical LC-MS/MS Parameters for Analysis:

The following table outlines plausible LC-MS/MS conditions for the analysis of this compound, using electrospray ionization (ESI), which is common for this class of compounds.

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for this compound:

In an MRM experiment, a specific precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 225) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective process allows for accurate quantification even in complex mixtures.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) (Hypothetical) |

| 225 | 193 | Loss of methanol (B129727) (CH₃OH) | 15 |

| 225 | 165 | Loss of methanol and carbon monoxide (CH₃OH + CO) | 25 |

| 225 | 149 | Loss of methanol and carbon dioxide and a methyl radical (CH₃OH + CO₂ + CH₃) | 30 |

The combination of these hyphenated techniques provides a comprehensive characterization of this compound. GC-MS offers robust identification based on retention time and a standardized fragmentation library, while LC-MS/MS provides high sensitivity and selectivity for quantification and structural confirmation in various sample types.

Computational and Theoretical Investigations of Methyl 2 Formyl 4,6 Dimethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and potential reactivity of molecules. However, specific data for Methyl 2-formyl-4,6-dimethoxybenzoate is not available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of a compound. For this compound, theoretical calculations could predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the compound's structure. However, no such predictive studies for this compound are currently available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies and shapes of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile. An FMO analysis for this compound would offer insights into its potential reaction pathways and its interactions with other reagents. As of now, this analysis has not been reported.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and the mechanisms of their reactions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. A potential energy surface (PES) maps these energies, revealing the most stable conformers and the energy barriers between them. For a flexible molecule like this compound, with its rotatable methoxy (B1213986) and formyl groups, a conformational analysis would be crucial for understanding its behavior in different environments. This information is not currently available.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is frequently used to elucidate the step-by-step process of a chemical reaction. By calculating the energies of reactants, products, and the transition states that connect them, researchers can determine the most likely reaction pathway and the activation energy required. Such studies for reactions involving this compound would provide a detailed understanding of its chemical transformations. However, no such mechanistic studies have been published.

Computational Studies of Intermolecular Interactions relevant to Crystal Packing or Reactivity

While specific crystallographic and computational studies on this compound are not extensively documented in publicly available literature, the intermolecular interactions governing its crystal packing and influencing its reactivity can be inferred from computational analyses of structurally related compounds, such as multi-substituted benzaldehyde (B42025) and dimethoxybenzene derivatives. rsc.orgnih.govnih.gov Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions, which are crucial for understanding the solid-state properties and chemical behavior of the molecule.

The primary intermolecular interactions expected to be significant in the crystal lattice of this compound include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. rsc.org The presence of multiple oxygen atoms in the formyl, methoxy, and methyl ester groups makes them effective hydrogen bond acceptors. These can interact with hydrogen atoms from the aromatic ring and methyl groups of neighboring molecules, creating a network of weak hydrogen bonds that contribute to the stability of the crystal structure.

Density Functional Theory (DFT) calculations are another cornerstone of computational analysis, used to determine the lattice energy of the crystal structure. rsc.org By calculating the total electronic energy of the crystal, DFT can provide insights into the thermodynamic stability of the solid state. These calculations can also be used to optimize the molecular geometry and predict various electronic properties, such as the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. nih.govacs.org

The interplay of these various intermolecular forces, as elucidated by computational methods, dictates the supramolecular assembly of the molecules in the solid state. The specific arrangement of the formyl, methoxy, and methyl ester groups on the benzene (B151609) ring will influence the geometry of the π–π stacking interactions and the formation of specific hydrogen bonding motifs, ultimately determining the crystal's density, melting point, and solubility.

Table 1: Predicted Intermolecular Interactions in this compound and Computational Tools for Their Analysis

| Interaction Type | Description | Relevant Functional Groups | Computational Analysis Method |

| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor and an oxygen atom as the acceptor. | Formyl, Methoxy, Methyl Ester | Hirshfeld Surface Analysis, DFT |

| C–H⋯π Interactions | Interactions between a C-H bond and the π-electron system of the aromatic ring. | Aromatic Ring, Methyl Groups | Hirshfeld Surface Analysis |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene Ring | Hirshfeld Surface Analysis, DFT |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Entire Molecule | DFT (for lattice energy) |

In Silico Approaches to Synthetic Design

The synthesis of a multifunctional aromatic compound like this compound can be strategically planned and optimized using a variety of in silico tools. These computational approaches are revolutionizing organic synthesis by enabling chemists to explore synthetic routes, predict reaction outcomes, and refine reaction conditions before embarking on laboratory work.

A significant challenge in organic synthesis is predicting the outcome of a reaction, including the major product, potential side products, and the regioselectivity of reactions on substituted aromatic rings. Computational models are being developed to address this challenge. nih.govchemrxiv.org

For electrophilic aromatic substitution reactions, which would be crucial for synthesizing the substituted benzene ring of this compound, computational methods can predict the most likely position of substitution. nih.govchemrxiv.orgnih.gov These predictions are often based on calculating the electron density at different positions on the aromatic ring, with more electron-rich positions being more susceptible to electrophilic attack. Methods like RegioSQM use semi-empirical calculations to determine the proton affinity of aromatic C-H bonds, which correlates with the site of electrophilic attack. nih.govchemrxiv.org

Machine learning models, trained on large datasets of chemical reactions, are also becoming increasingly adept at predicting reaction outcomes. chemrxiv.org These models can learn complex patterns in reactivity that are not easily captured by simple electronic or steric rules. By inputting the structures of the reactants and reagents, these models can predict the structure of the major product with a high degree of accuracy. This predictive capability is invaluable for designing efficient syntheses and avoiding unnecessary experimentation.

Table 2: In Silico Tools for the Synthetic Design of this compound

| In Silico Tool Category | Application to Synthesis | Examples of Software/Methods |

| Retrosynthesis Software | Proposing multi-step synthetic pathways from simple precursors. | SYNTHIA™, IBM RXN, Chematica |

| Reaction Outcome Prediction | Predicting the major product and potential byproducts of a given reaction. | Machine Learning Models (e.g., Transformer-based), Graph Neural Networks |